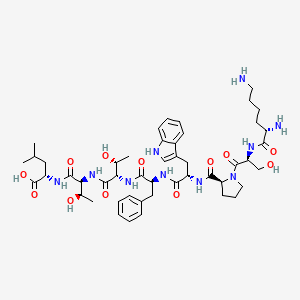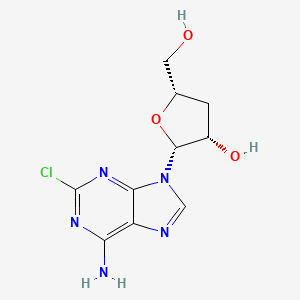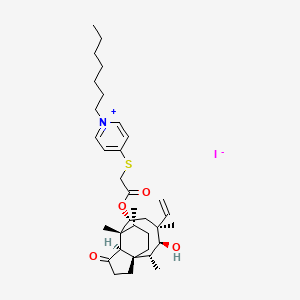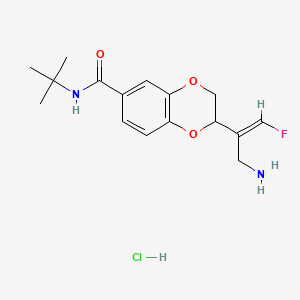
Iacvita-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iacvita-d10 is a deuterium-labeled compound, specifically a stable isotope-labeled version of Iacvita. It is used primarily in scientific research as a radiolabeled internal standard. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
The synthesis of Iacvita-d10 involves the deuteration of Iacvita. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The preparation method is designed to yield a highly pure product, with a purity greater than 95%. The industrial production of this compound involves stringent process parameter control to ensure product quality and consistency.
Chemical Reactions Analysis
Iacvita-d10, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iacvita-d10 has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study metabolic pathways in vivo safely.
Medicine: Employed in drug development as a tracer for quantitation during the drug development process.
Industry: Used in environmental and clinical diagnostics, including imaging, diagnosis, and newborn screening
Mechanism of Action
The mechanism of action of Iacvita-d10 involves its use as a radiolabeled internal standard. The deuterium substitution affects the pharmacokinetic and metabolic profiles of the compound, allowing researchers to study the drug’s behavior in the body more accurately. The molecular targets and pathways involved depend on the specific application and the compound being studied .
Comparison with Similar Compounds
Iacvita-d10 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include other deuterium-labeled drugs and isotopes used in scientific research, such as:
- Bis-(tetramethyl hydroxypiperidinyl) sebacate-d10
- Decandioic acid, bis (1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl) ester-d10
- Bis (1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate-d10 .
These compounds share similar applications but differ in their specific chemical structures and uses.
Properties
Molecular Formula |
C28H52N2O6 |
|---|---|
Molecular Weight |
522.8 g/mol |
IUPAC Name |
bis(3,3,4,5,5-pentadeuterio-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |
InChI |
InChI=1S/C28H52N2O6/c1-25(2)17-21(18-26(3,4)29(25)33)35-23(31)15-13-11-9-10-12-14-16-24(32)36-22-19-27(5,6)30(34)28(7,8)20-22/h21-22,33-34H,9-20H2,1-8H3/i17D2,18D2,19D2,20D2,21D,22D |
InChI Key |
SXPLGYBFGPYAHS-HJKRVKQMSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(N(C1(C)C)O)(C)C)([2H])[2H])([2H])OC(=O)CCCCCCCCC(=O)OC2(C(C(N(C(C2([2H])[2H])(C)C)O)(C)C)([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)









![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
